

Comprehensive Application Note: Umbralisib in Lymphoma - Response Assessment, Mechanisms, and Clinical Protocols

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Compound Focus: Umbralisib

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Introduction to Umbralisib and Its Role in B-cell Malignancies

Umbralisib (TGR-1202) represents a **novel therapeutic class** in the treatment of relapsed/refractory B-cell malignancies, specifically receiving **accelerated FDA approval** in 2021 for marginal zone lymphoma (MZL) and follicular lymphoma (FL) before subsequent market withdrawal due to safety concerns in 2022. As a **dual kinase inhibitor** targeting both phosphoinositide 3-kinase delta (PI3K δ) and casein kinase-1 epsilon (CK1 ϵ), **umbralisib** exhibits a **distinct mechanism** from earlier PI3K inhibitors, potentially offering improved efficacy with a differentiated safety profile [1] [2]. The unique **chemical structure** and **kinase inhibition profile** of **umbralisib** contribute to its clinical performance, with >1,500-fold greater selectivity for PI3K δ over α and β isoforms and approximately 225 times greater selectivity over the γ isoform, potentially mitigating certain class-associated toxicities [1]. This application note provides researchers and clinical developers with comprehensive protocols and assessment criteria for evaluating **umbralisib** in lymphoid malignancies, integrating efficacy data, safety management, and experimental methodologies from pivotal clinical trials.

Clinical Efficacy and Safety Data Analysis

Efficacy Outcomes Across Lymphoma Subtypes

Table 1: **Umbralisib** Monotherapy Efficacy in B-cell Malignancies

Lymphoma Subtype	Trial Identifier	Patient Population	Overall Response Rate (ORR)	Complete Response (CR) Rate	Median Duration of Treatment
Follicular Lymphoma	UNITY-NHL (NCT02793583)	≥2 prior therapies (n=118)	40-50% (IRC)	Not specified	Not reached
Marginal Zone Lymphoma	UNITY-NHL (NCT02793583)	≥1 prior anti-CD20 (n=69)	52% (IRC)	19% (IRC)	10.1 months
Various B-cell Malignancies	Phase 1/1b (NCT02006485)	Advanced CLL/B-NHL (n=46)	Not specified	Not specified	Not specified

Umbralisib demonstrated **promising efficacy** across multiple B-cell malignancies, particularly in heavily pretreated patient populations. In the **pivotal UNITY-NHL trial**, the follicular lymphoma cohort met its primary endpoint with an ORR of 40-50% as determined by an Independent Review Committee (IRC) in 118 patients who had received at least two prior lines of therapy, including an alkylating agent and CD20-targeting monoclonal antibody [3]. Similarly, in the marginal zone lymphoma cohort, **umbralisib** achieved an **impressive ORR** of 52% with a **complete response rate** of 19% per IRC assessment, leading to the FDA's Breakthrough Therapy Designation in January 2019 [3] [4]. The **clinical benefit rate** in the MZL cohort was 88%, demonstrating substantial disease control despite the relapsed/refractory nature of the population [3].

Table 2: Integrated Safety Profile of **Umbralisib** (Pooled Analysis, n=371)

Adverse Event	All Grades (%)	Grade ≥ 3 (%)	Management Strategies
Diarrhea	52.3	7.3	Supportive care, dose interruption, reduction for persistent symptoms
Nausea	41.5	<2	Antiemetics, take with food
Fatigue	31.8	<2	Energy conservation, dose adjustment if severe
Neutropenia	Not specified	11.3	Monitor blood counts, growth factor support
ALT/AST Elevation	15-35	5-8	Regular monitoring, dose modification for $>5\times$ ULN
Non-infectious Colitis	2.4	<2	Corticosteroids, drug discontinuation for severe cases
Pneumonia	7.8	7.8	Prophylaxis in high-risk patients, prompt treatment

Safety Profile and Adverse Event Management

The **integrated safety analysis** of 371 patients receiving **umbralisib** 800 mg daily revealed a **manageable toxicity profile** with low rates of immune-mediated toxicities that often limit other PI3K inhibitors [1]. The **median treatment duration** was 5.9 months, with 28.8% of patients receiving treatment for ≥ 12 months, indicating acceptable tolerability for extended therapy [1]. The most frequent **all-grade adverse events** included diarrhea (52.3%), nausea (41.5%), and fatigue (31.8%), while **grade ≥ 3 events** were less common, including neutropenia (11.3%), diarrhea (7.3%), and aminotransferase elevations (5.7%) [1]. Notably, **serious adverse events** occurred in 25.6% of patients, with AEs leading to discontinuation in 13.7% [1]. **Hepatotoxicity monitoring** is crucial, as serum enzyme elevations occurred in 15-35% of patients, with 5-8% experiencing elevations $>5\times$ ULN; these typically arose within 4-12 weeks of initiation and often resolved with dose modification [2].

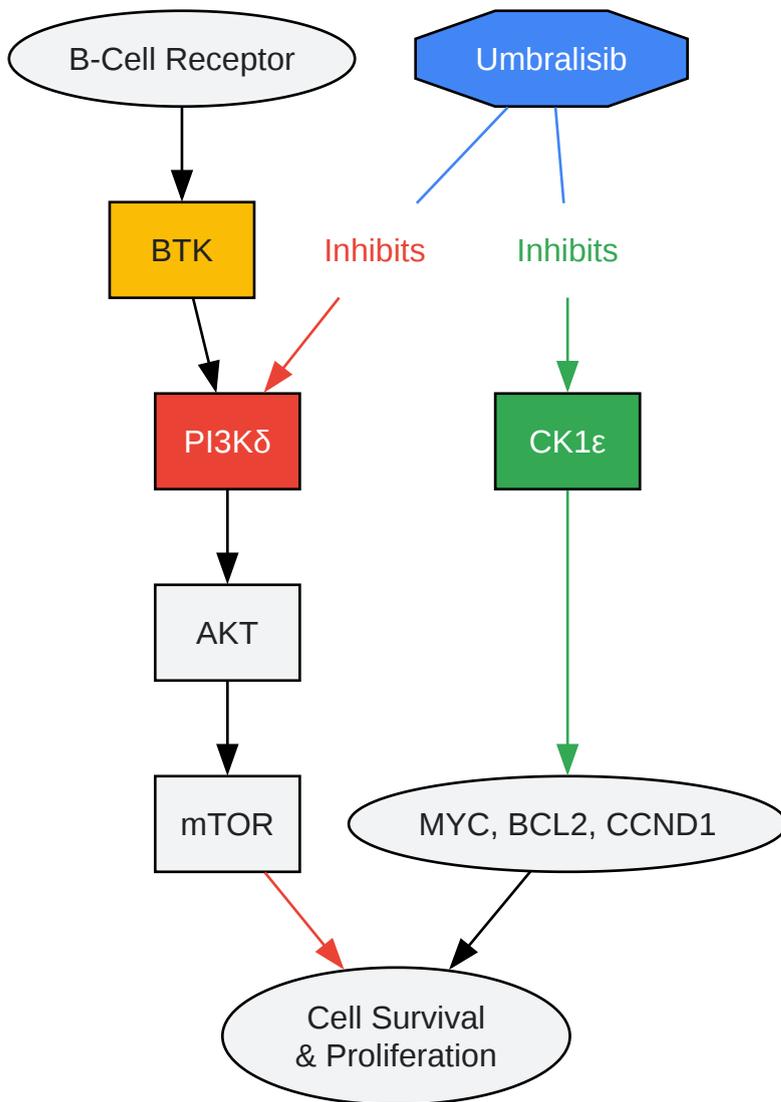
Mechanism of Action and Signaling Pathway Inhibition

Dual Kinase Inhibition Strategy

Umbralisib employs a **novel dual inhibition** approach targeting both PI3K δ and casein kinase-1 ϵ (CK1 ϵ), representing a **distinct mechanism** from earlier PI3K inhibitors [1]. The **PI3K δ inhibition** component blocks an essential signaling pathway in B-cell development, survival, and function, particularly crucial in malignant B-cells where this pathway is often constitutively active [5] [1]. Meanwhile, the **CK1 ϵ inhibition** component disrupts protein translation of key oncogenes such as MYC, BCL2, and CCND1 (cyclin D1), providing an additional antitumor mechanism beyond BCR pathway suppression [1]. This dual activity potentially enables **synergistic effects** against malignant B-cells while potentially mitigating toxicities through **umbralisib's** unique isoform selectivity profile [1].

Signaling Pathway and Rationale for Combination Therapy

The **B-cell receptor (BCR) signaling pathway** represents a central therapeutic target in lymphoid malignancies, with malignant B-cells often manipulating this pathway through gain-of-function mutations, loss-of-function mutations of negative regulators, or autocrine receptor activation [5]. **Umbralisib's** position in this pathway enables **rational combination strategies** with other targeted agents, including ublituximab (a glycoengineered anti-CD20 monoclonal antibody) and ibrutinib (a Bruton tyrosine kinase inhibitor) [5]. Preclinical studies have demonstrated **synergistic activity** between **umbralisib** and ublituximab, while clinical trials have shown ORRs above 80% when **umbralisib** is combined with ibrutinib in patients with chronic lymphocytic leukemia [5]. The **triplet combination** of ublituximab, **umbralisib**, and ibrutinib has demonstrated tolerability and favorable efficacy in advanced B-cell malignancies without reaching a maximum tolerated dose in phase 1 evaluation [5].



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*Diagram 1: **Umbralisib** Dual Inhibition of PI3K δ and CK1 ϵ Signaling Pathways - This diagram illustrates **umbralisib**'s novel mechanism of action simultaneously targeting key components of B-cell receptor signaling (PI3K δ) and oncogene translation (CK1 ϵ).*

Response Assessment Criteria and Methodologies

Standardized Response Criteria Application

Consistent response assessment in lymphoma trials requires adherence to established international criteria. For non-Hodgkin lymphoma (NHL) cohorts, the **Revised Response Criteria for Malignant Lymphoma** (2007 International Working Group criteria) should be employed, while chronic lymphocytic leukemia/small lymphocytic lymphoma (CLL/SLL) cohorts should be evaluated using the **International Workshop on Chronic Lymphocytic Leukemia (IWCLL) guidelines** [5]. These criteria incorporate **radiographic assessment, bone marrow evaluation, and clinical examination** to categorize responses as complete response (CR), partial response (PR), stable disease (SD), or progressive disease (PD). In the UNITY-NHL trial, **independent review committees** (IRC) were utilized to provide unbiased response assessment, with investigator-assessed responses also collected for comparison [3]. The **objective response rate** (ORR, comprising CR + PR) typically serves as the primary endpoint in single-arm registration-directed trials, while **progression-free survival** (PFS) and **duration of response** (DOR) provide additional efficacy measures.

Assessment Scheduling and Methodology

Efficacy assessments should be performed at protocol-defined intervals to ensure consistent evaluation across trial sites. Recommended timing includes **baseline imaging** within 28 days of treatment initiation, followed by **first post-treatment assessment** at week 8, and **subsequent evaluations** approximately every 12 weeks through month 12 [5]. Beyond month 12, assessments can be conducted every 6 months or according to treating physician discretion while maintaining rigorous documentation [5]. **Assessment methodologies** should include:

- **CT imaging** of neck, chest, abdomen, and pelvis with contrast when possible
- **PET-CT** for fluorodeoxyglucose-avid lymphomas
- **Bone marrow biopsy** for confirmation of complete response in CLL/SLL
- **Physical examination** with documentation of palpable lymphadenopathy and organomegaly
- **Laboratory studies** including complete blood count with differential and comprehensive metabolic panel

The **response criteria** should be explicitly defined in the trial protocol, with all investigators trained in consistent application. In the UNITY-NHL follicular lymphoma cohort, the predetermined target ORR of 40-50% was successfully achieved, demonstrating the viability of **umbralisib** in this treatment-resistant population [3].

Experimental Protocols and Workflow

Clinical Trial Design Considerations

Optimal trial design for **umbralisib** evaluation incorporates appropriate patient selection, dosing strategies, and endpoint selection. The **phase 1/1b study** (NCT02006485) utilized a standard **3+3 dose-escalation design** to evaluate escalating doses of **umbralisib** (400 mg, 600 mg, 800 mg) with fixed doses of ublituximab (900 mg) and ibrutinib (420 mg for CLL/560 mg for B-NHL) [5]. This design enabled determination of the **maximum tolerated dose** (MTD) and **dose-limiting toxicities** (DLTs) while establishing a recommended phase 2 dose. **Eligibility criteria** typically include adults (≥ 18 years) with histologically confirmed B-NHL or CLL/SLL with measurable disease, adequate organ function (ANC $\geq 0.75 \times 10^9/L$, platelets $\geq 50 \times 10^9/L$, bilirubin $\leq 1.5 \times ULN$, AST/ALT $\leq 2.5 \times ULN$, creatinine ≤ 2.0 mg/dL), and ECOG performance status ≤ 2 [5]. For NHL cohorts, patients should be refractory to or relapsed after at least one prior treatment regimen, while CLL/SLL cohorts may include both treatment-naïve and relapsed/refractory patients depending on trial phase [5].

Drug Administration and Monitoring Protocols

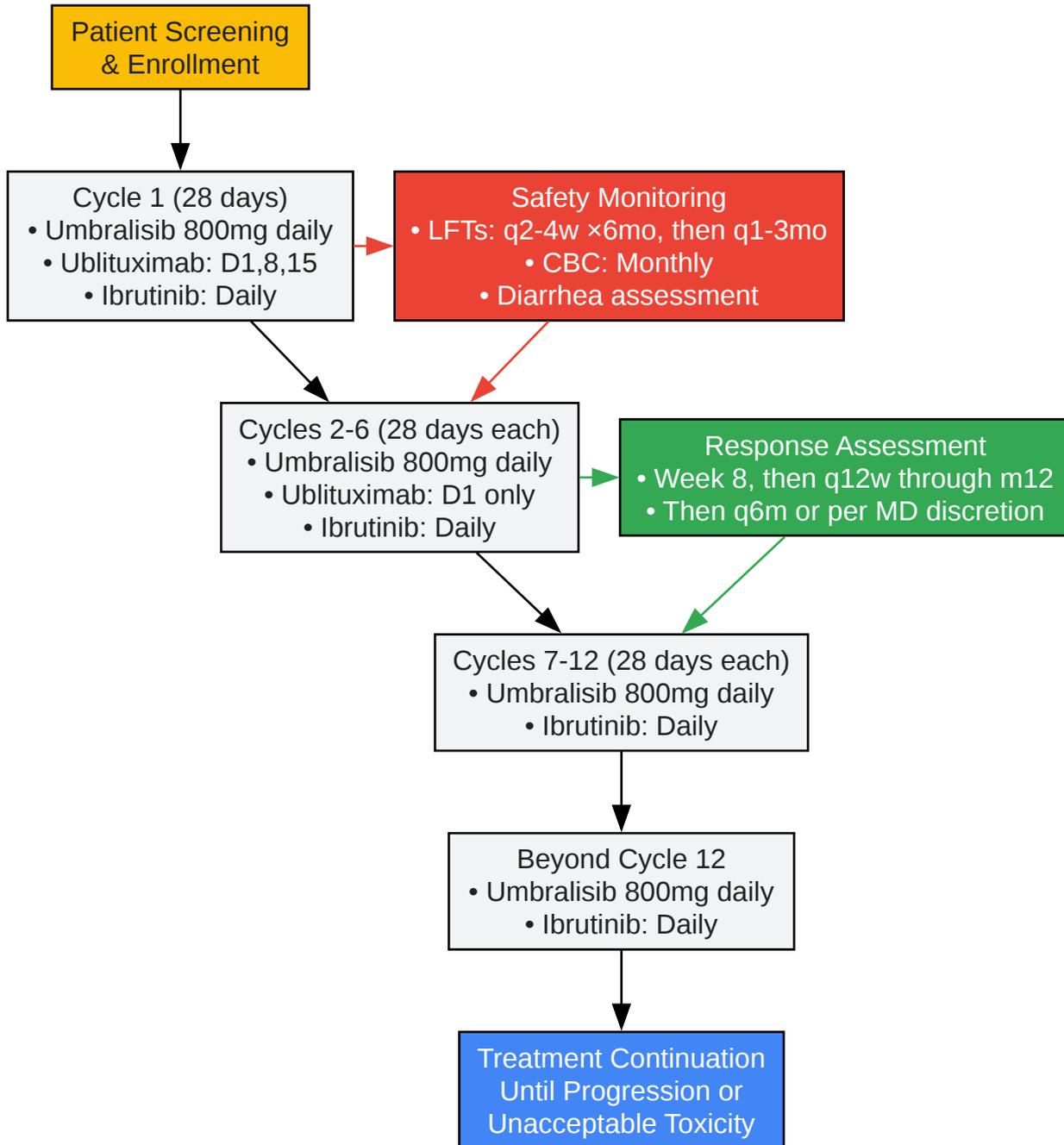
Umbralisib administration follows a continuous daily dosing schedule at the recommended phase 2 dose of 800 mg once daily until disease progression or unacceptable toxicity [5] [1]. In combination regimens, **ublituximab** is typically administered intravenously on days 1, 8, and 15 of cycle 1, day 1 of cycles 2-6, and on day 1 of cycles 9 and 12, while **ibrutinib** is administered orally daily concurrently with **umbralisib** [5].

Critical monitoring parameters include:

- **Liver function tests** every 2-4 weeks during the first six months, then every 1-3 months thereafter
- **Complete blood count** with differential at least monthly
- **Infusion-related reactions** monitoring during and after ublituximab administration
- **Infection surveillance** with consideration of PCP and antiviral prophylaxis
- **Diarrhea monitoring** with prompt intervention for grade ≥ 2 events

Dose modification guidelines should be predefined for management of toxicities, particularly hepatotoxicity (hold for ALT/AST $> 5 \times ULN$, resume at reduced dose upon resolution to normal range), severe diarrhea, and

neutropenia [2]. Permanent discontinuation is recommended for elevations of aminotransferases >20× ULN or appearance of jaundice/symptoms of liver injury [2].



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Diagram 2: **Umbralisib** Combination Therapy Treatment and Monitoring Workflow - This diagram outlines the comprehensive treatment schedule and monitoring requirements for **umbralisib** combination therapy regimens based on phase 1/1b trial protocols.

Regulatory Considerations and Future Directions

Risk-Benefit Profile and Safety Monitoring

Despite **demonstrated efficacy** across multiple B-cell malignancies, **umbralisib**'s regulatory journey highlights the importance of ongoing risk-benefit evaluation. The FDA granted **accelerated approval** in February 2021 based on response rates from the UNITY-NHL trial, but **approval was withdrawn** in June 2022 due to emerging safety concerns from follow-up studies showing excess mortality [2]. The specific nature of these safety signals wasn't fully delineated but appeared to represent a **class-effect toxicity** profile rather than liver-specific injury, as no clinically apparent acute liver injury with jaundice was reported in trials [2]. Researchers should implement **rigorous safety monitoring** with particular attention to infection risk, hepatic toxicity, and gastrointestinal effects, while maintaining transparency about the **benefit-risk calculus** in specific patient populations.

Combination Strategies and Future Applications

Novel combination approaches continue to be explored to enhance **umbralisib**'s efficacy while potentially mitigating toxicity. The **triplet combination** of ublituximab, **umbralisib**, and ibrutinib has demonstrated tolerability without reaching a maximum tolerated dose in phase 1 evaluation, with the most common adverse events including diarrhea (59%), fatigue (50%), infusion-related reaction (43%), and dizziness (37%) [5]. Grade 3/4 adverse events were infrequent, with neutropenia (22%) being most common, and serious AEs including rash, pneumonia, and atrial fibrillation (each 4%) [5]. Additional combinations with **anti-PD-1 agents** have shown promise, with one study demonstrating a 90% response rate in relapsed/refractory CLL and 50% in Richter's transformation with the combination of **umbralisib**, ublituximab, and pembrolizumab [4]. Future research directions should focus on **biomarker identification** to predict response, **sequential therapy strategies**, and **novel mechanism-based combinations** to maximize therapeutic efficacy while maintaining manageable toxicity profiles.

Conclusion

Umbralisib represents a **significant advancement** in PI3K δ inhibition through its unique dual targeting strategy and differentiated safety profile. The comprehensive protocols and assessment criteria outlined in this application note provide researchers with practical frameworks for evaluating **umbralisib** in clinical and preclinical settings. Despite **regulatory setbacks**, the compelling efficacy observed in difficult-to-treat populations, particularly follicular lymphoma and marginal zone lymphoma, underscores the continued importance of understanding **umbralisib**'s mechanism and optimal clinical application. Future research should focus on **refining patient selection, optimizing combination strategies, and implementing proactive toxicity management** to maximize the therapeutic potential of this novel agent in the treatment landscape of B-cell malignancies.

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